

Discovery and Synthesis of GS-443902 Trisodium: A Technical Guide

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Compound of Interest		
Compound Name:	GS-443902 trisodium	
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Abstract

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir (GS-5734) and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of **GS-443902 trisodium**. It includes a summary of its antiviral activity, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical antiviral agent.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerases.[1] It is the intracellular active metabolite of the prodrug remdesivir, which has demonstrated broad-spectrum activity against a range of RNA viruses, including Coronaviridae and Filoviridae.[2][3] The conversion of remdesivir to GS-443902 is a critical step for its antiviral efficacy. This process involves intracellular metabolic activation, bypassing the need for the initial and often rate-limiting phosphorylation of the parent nucleoside, GS-441524.[4][5] The trisodium salt of GS-443902 is a more stable form of the active compound, suitable for research and analytical purposes.[6]



Chemical and Physical Properties

A summary of the key chemical and physical properties of GS-443902 and its trisodium salt is presented in Table 1.

Property	GS-443902	GS-443902 Trisodium
IUPAC Name	2-C-(4-Aminopyrrolo[2,1-f][6][7] [8]triazin-7-yl)-2,5-anhydro-D- altrononitrile 6-triphosphate	2-C-(4-Aminopyrrolo[2,1-f][6][7] [8]triazin-7-yl)-2,5-anhydro-D- altrononitrile 6-triphosphate trisodium
Other Names	GS-441524 triphosphate, Remdesivir triphosphate metabolite	GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium
CAS Number	1355149-45-9	1355050-21-3
Molecular Formula	C12H16N5O13P3	C12H13N5Na3O13P3
Molecular Weight	531.21 g/mol	597.15 g/mol
Appearance	Solid	Lyophilized solid
Storage	-20°C, protect from light, store under argon	-20°C, sealed storage, away from moisture and light

Synthesis of GS-443902 Trisodium

While a specific, detailed, step-by-step synthesis protocol for **GS-443902 trisodium** from GS-441524 is not extensively detailed in publicly available literature from its primary developer, Gilead Sciences, a plausible and commonly employed synthetic route for nucleoside triphosphates involves the phosphorylation of the parent nucleoside. Two established methods for this transformation are the Yoshikawa and Ludwig-Eckstein methods.[6][7][8][9] Below is a generalized protocol based on these established chemical principles.

General Experimental Protocol for Nucleoside Triphosphorylation



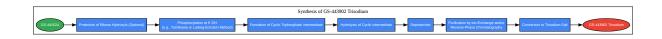
This protocol describes a general method for the synthesis of nucleoside triphosphates, which can be adapted for the synthesis of GS-443902 from GS-441524.

3.1.1. Materials and Reagents

- GS-441524 (parent nucleoside)
- Phosphorus oxychloride (POCl₃) or Salicyl phosphorochloridite
- Pyrophosphate (as a tributylammonium salt)
- Anhydrous pyridine
- Anhydrous dioxane
- Trialkylphosphate (e.g., trimethyl phosphate)
- Iodine
- Appropriate protecting groups for hydroxyl functions (if necessary)
- · Deionized water
- Ammonium bicarbonate solution
- Ion-exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)
- Reverse-phase chromatography column and solvents

3.1.2. Synthetic Procedure (Conceptual)

A conceptual workflow for the synthesis is presented below.





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Conceptual workflow for the synthesis of **GS-443902 trisodium**.

Step 1: Protection (Optional) Depending on the chosen phosphorylation method, the 2' and 3'-hydroxyl groups of the ribose moiety of GS-441524 may need to be protected to ensure regioselective phosphorylation at the 5'-hydroxyl group.

Step 2: Phosphorylation

- Yoshikawa Method: The unprotected or partially protected GS-441524 is reacted with an excess of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This forms a reactive phosphorodichloridate intermediate at the 5'-position.[7][9]
- Ludwig-Eckstein Method: The suitably protected GS-441524 is reacted with salicyl phosphorochloridite to form an activated phosphite intermediate.[6][8]

Step 3: Reaction with Pyrophosphate The activated intermediate from Step 2 is reacted in situ with a pyrophosphate salt (e.g., tributylammonium pyrophosphate) to form a cyclic triphosphate intermediate.[6][7]

Step 4: Oxidation and Hydrolysis

- For the Ludwig-Eckstein method, the cyclic phosphite is oxidized (e.g., with iodine) to the corresponding phosphate.[6]
- The cyclic triphosphate intermediate is then hydrolyzed under controlled conditions to yield the linear triphosphate, GS-443902.

Step 5: Deprotection If protecting groups were used, they are removed under appropriate conditions.

Step 6: Purification The crude GS-443902 is purified using ion-exchange chromatography (e.g., on a DEAE-Sephadex column with a gradient of ammonium bicarbonate) followed by reverse-phase HPLC to remove unreacted starting materials, byproducts, and inorganic phosphates.

[10]

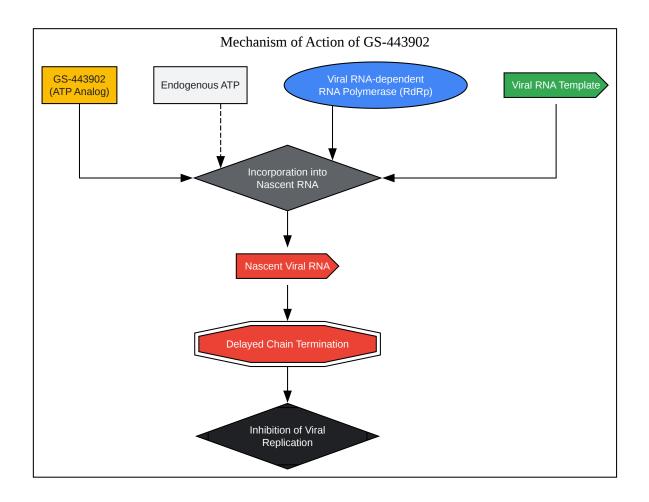


Step 7: Conversion to Trisodium Salt The purified GS-443902 (often as an ammonium salt after ion-exchange chromatography) can be converted to the trisodium salt by passing it through a cation-exchange resin in the Na⁺ form or by precipitation from a solution containing a sodium salt. The final product is typically lyophilized to obtain a stable solid.

Mechanism of Action and Antiviral Activity

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain. [11] Following incorporation, it causes delayed chain termination, thereby halting viral replication.[12]





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Mechanism of action of GS-443902.

In Vitro Antiviral Activity

The in vitro inhibitory activity of GS-443902 against various viral RdRps is summarized in Table 2.



Virus	Target Enzyme	IC50 (μM)	Reference(s)
Respiratory Syncytial Virus (RSV)	RdRp	1.1	[6][13]
Hepatitis C Virus (HCV)	RdRp	5.0	[6][13]

Pharmacokinetics

GS-443902 is formed intracellularly from its precursors, remdesivir (GS-5734) and GS-441524. The prodrug approach with remdesivir is designed to enhance the intracellular delivery and subsequent phosphorylation to the active triphosphate form.

Intracellular Formation of GS-443902

The intracellular concentrations of GS-443902 vary depending on the cell type and the precursor compound used. Table 3 summarizes the formation of GS-443902 in different cell lines after incubation with remdesivir.

Cell Line	Incubation Time (h)	Cmax (pmol/million cells)	Reference(s)
Macrophages	2, 24, 48, 72	300	[1][6][13]
HMVEC	2, 24, 48, 72	110	[1][6][13]
HeLa	2, 24, 48, 72	90	[1][6][13]

In Vivo Pharmacokinetics

In vivo studies in rhesus monkeys have shown that after intravenous administration of remdesivir, GS-443902 is the predominant metabolite in peripheral blood mononuclear cells (PBMCs) and exhibits a persistent intracellular presence.



Species	Precursor Administere d	Dose	Tissue/Cell Type	t ₁ / ₂ (h)	Reference(s
Rhesus Monkeys	Remdesivir (GS-5734)	10 mg/kg (i.v.)	PBMCs	14	[1][6][13]

Experimental Protocols In Vitro RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of GS-443902 against a viral RdRp using a fluorescence-based assay.[14][15][16]

6.1.1. Materials and Reagents

- Purified recombinant viral RdRp
- Self-priming RNA template or a primer/template RNA duplex
- GS-443902 trisodium
- ATP, GTP, CTP, UTP solutions
- Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- RNase inhibitor
- dsRNA-specific fluorescent dye (e.g., SYTO™ 9 or a similar intercalating dye)
- Quench buffer (e.g., EDTA-containing buffer)
- 96-well black, flat-bottom microplates
- Fluorescence plate reader

6.1.2. Assay Procedure

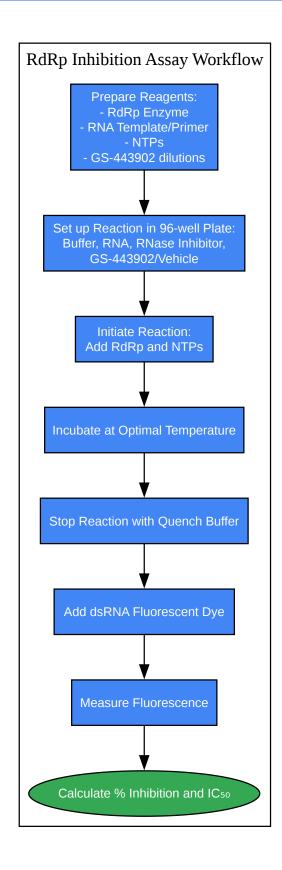
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- Prepare serial dilutions of **GS-443902 trisodium** in the reaction buffer.
- In a 96-well plate, add the reaction buffer, RNase inhibitor, and the RNA template/primer.
- Add the diluted GS-443902 or vehicle control to the appropriate wells.
- Initiate the reaction by adding the viral RdRp and the mixture of natural NTPs.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the quench buffer.
- Add the dsRNA-specific fluorescent dye.
- Incubate in the dark for a short period (e.g., 5-10 minutes).
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value by fitting the data to a dose-response curve.





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Workflow for a fluorescence-based RdRp inhibition assay.



In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a plaque reduction assay to determine the antiviral efficacy of GS-443902 against a specific virus in cell culture.[3][17][18][19]

6.2.1. Materials and Reagents

- Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
- · Virus stock of known titer
- GS-443902 trisodium
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
- · Crystal violet staining solution
- Formaldehyde
- Phosphate-buffered saline (PBS)
- 6- or 12-well cell culture plates

6.2.2. Assay Procedure

- Seed the host cells in culture plates and grow until a confluent monolayer is formed.
- Prepare serial dilutions of GS-443902 in serum-free medium.
- Remove the growth medium from the cell monolayers and wash with PBS.
- Pre-incubate the cells with the different concentrations of GS-443902 for a defined period (e.g., 1-2 hours).



- Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).
- After a viral adsorption period, remove the inoculum and wash the cells.
- Add the overlay medium containing the corresponding concentrations of GS-443902.
- Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
- Fix the cells with formaldehyde.
- Stain the cells with crystal violet.
- Wash the plates and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

In Vivo Efficacy Study in an Animal Model

This section provides a general framework for evaluating the in vivo efficacy of GS-443902 (administered as a precursor like remdesivir or a suitable formulation of GS-441524) in an appropriate animal model of viral infection (e.g., mouse, hamster, or non-human primate model for SARS-CoV-2).[20][21][22][23]

6.3.1. Study Design

- Animals: Select a relevant animal model for the virus of interest.
- Groups:
 - Vehicle control (infected, untreated)
 - Treatment group(s) (infected, treated with different doses of the test compound)
 - (Optional) Uninfected control



- Infection: Infect the animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).
- Treatment: Administer the test compound at specified doses and schedules (e.g., once or twice daily) starting at a defined time point relative to infection (prophylactic or therapeutic).
- Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity, mortality).
- Endpoints: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, spleen) for virological and pathological analysis.

6.3.2. Outcome Measures

- Viral Load: Quantify viral titers in tissues by plaque assay or viral RNA levels by RT-qPCR.
- Pathology: Assess tissue damage and inflammation through histopathological examination.
- Clinical Score: Record and score clinical signs of illness.
- Survival: Monitor and record survival rates over the course of the study.
- 6.3.3. Data Analysis Compare the outcome measures between the treatment and vehicle control groups to determine the efficacy of the antiviral treatment.

Conclusion

GS-443902 trisodium is a critical tool for research into the mechanism of action of remdesivir and for the development of novel antiviral agents targeting viral RdRp. This guide provides a comprehensive overview of its discovery, synthesis, and preclinical evaluation, along with detailed methodologies to aid researchers in this field. The data presented underscore the potent antiviral activity of GS-443902 and provide a basis for further investigation and development of next-generation nucleoside analog inhibitors.

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